molecular formula C10H19N B15124108 N-Propylbicyclo[2.2.1]heptan-2-amine

N-Propylbicyclo[2.2.1]heptan-2-amine

Cat. No.: B15124108
M. Wt: 153.26 g/mol
InChI Key: BGQLAJSTSCIEMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Propylbicyclo[2.2.1]heptan-2-amine: is a chemical compound characterized by its unique bicyclic structure. This compound is primarily used in industrial and scientific research applications, and it is not intended for medical or clinical use .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-Propylbicyclo[2.2.1]heptan-2-amine typically involves the reaction of norcamphor derivatives with propylamine under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: : N-Propylbicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Propylbicyclo[2.2.1]heptan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors.

    Medicine: Investigated for its potential as a ligand in drug discovery, particularly for neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Propylbicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an antagonist or agonist, modulating the activity of these receptors and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-propylbicyclo[2.2.1]heptan-2-amine
  • 2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine

Comparison: : N-Propylbicyclo[2.2.1]heptan-2-amine is unique due to its specific propyl substitution, which may confer different pharmacological properties compared to its analogs. For example, the N-ethyl derivative may have different binding affinities and selectivity profiles for certain receptors .

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

N-propylbicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C10H19N/c1-2-5-11-10-7-8-3-4-9(10)6-8/h8-11H,2-7H2,1H3

InChI Key

BGQLAJSTSCIEMI-UHFFFAOYSA-N

Canonical SMILES

CCCNC1CC2CCC1C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.